molecular formula C11H11NO2 B2806595 5,7-dimethyl-1H-indole-2-carboxylic Acid CAS No. 221675-45-2

5,7-dimethyl-1H-indole-2-carboxylic Acid

Cat. No.: B2806595
CAS No.: 221675-45-2
M. Wt: 189.214
InChI Key: YMOJFBVIUIJKJS-UHFFFAOYSA-N
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Description

5,7-dimethyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two methyl groups at the 5 and 7 positions and a carboxylic acid group at the 2 position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Leimgruber–Batcho indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of an o-nitrotoluene derivative with a formamide derivative under acidic conditions to form the indole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5,7-dimethyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Lacks the methyl groups at the 5 and 7 positions.

    5-methyl-1H-indole-2-carboxylic acid: Has a single methyl group at the 5 position.

    7-methyl-1H-indole-2-carboxylic acid: Has a single methyl group at the 7 position.

Uniqueness

5,7-dimethyl-1H-indole-2-carboxylic acid is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

5,7-dimethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOJFBVIUIJKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221675-45-2
Record name 5,7-dimethyl-1H-indole-2-carboxylic acid
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